![molecular formula C10H16O B1340582 Spiro[4.5]décan-8-one CAS No. 4027-35-4](/img/structure/B1340582.png)

Spiro[4.5]décan-8-one

Vue d'ensemble

Description

Spiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

The exact mass of the compound Spiro[4.5]decan-8-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spiro[4.5]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[4.5]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche chimique

“Spiro[4.5]décan-8-one” est un composé chimique utilisé dans diverses recherches chimiques . Il fait partie de la gamme de produits chimiques Thermo Scientific, initialement inclus dans la gamme de produits Acros Organics . Il se présente sous la forme d’une poudre cristalline ou de cristaux, avec une formule moléculaire de C8H12O3 et une masse molaire de 156,18 g/mol . Il est soluble dans l’acétone, le méthanol, le dichlorométhane et l’éthanol .

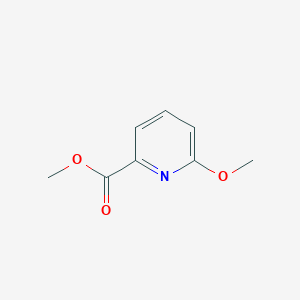

Inhibiteurs du domaine de l’hydroxylase prolyle

“this compound” a été étudié comme inhibiteur du domaine de l’hydroxylase prolyle (PHD) . Les PHD sont des cibles pour le traitement de l’anémie et d’autres maladies liées à l’ischémie . Les inhibiteurs de PHD sont en essais cliniques ; cependant, le nombre de modèles signalés pour l’inhibition de PHD est limité . Les inhibiteurs de PHD contenant de la spiro[4.5]décanone ont un potentiel d’expansion à la fois dans les poches de liaison au substrat et au 2OG des PHD .

Safety and Hazards

Mécanisme D'action

Target of Action

Spiro[4.5]decan-8-one primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .

Mode of Action

Spiro[4.5]decan-8-one interacts with its targets, the PHDs, by binding to the active site Fe (II) of the PHDs and competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the activity of the PHDs, which can mimic elements of the physiological hypoxic response .

Biochemical Pathways

The inhibition of PHDs by Spiro[4.5]decan-8-one affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, signaling for their degradation via the ubiquitin-proteasome system . When phds are inhibited by spiro[45]decan-8-one, this leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of various genes involved in the response to hypoxia .

Pharmacokinetics

The ADME properties of Spiro[4The compound’s molecular weight (15224 g/mol) suggests that it may have suitable properties for absorption and distribution within the body. Further studies are needed to fully understand the pharmacokinetics of Spiro[4.5]decan-8-one.

Result of Action

The molecular and cellular effects of Spiro[4.5]decan-8-one’s action primarily involve the upregulation of hypoxia-inducible factor (HIF) target genes . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation . This can lead to increased production of red blood cells (erythropoiesis), enhanced angiogenesis, and alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of Spiro[4.5]decan-8-one can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the activity of PHDs and thus the effectiveness of Spiro[4.5]decan-8-one as a PHD inhibitor Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and action of Spiro[45]decan-8-one

Analyse Biochimique

Biochemical Properties

Spiro[4.5]decan-8-one plays a pivotal role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, Spiro[4.5]decan-8-one stabilizes HIF proteins, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . This interaction highlights the compound’s potential in treating conditions related to ischemia and anemia.

Cellular Effects

Spiro[4.5]decan-8-one exerts significant effects on various cell types and cellular processes. By stabilizing HIF proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The upregulation of HIF target genes, such as those encoding erythropoietin (EPO) and vascular endothelial growth factor (VEGF), enhances erythropoiesis and angiogenesis, respectively . Additionally, Spiro[4.5]decan-8-one’s impact on cellular metabolism includes the promotion of glycolysis and the suppression of oxidative phosphorylation, which are adaptive responses to hypoxic conditions.

Molecular Mechanism

At the molecular level, Spiro[4.5]decan-8-one functions by binding to the active site of PHD enzymes, competing with the natural co-substrate 2-oxoglutarate. This binding inhibits the hydroxylation of proline residues in HIF-α subunits, preventing their degradation via the ubiquitin-proteasome pathway . Consequently, stabilized HIF-α subunits translocate to the nucleus, where they dimerize with HIF-β subunits and activate the transcription of hypoxia-responsive genes. This mechanism underscores the compound’s potential as a therapeutic agent for diseases associated with hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4.5]decan-8-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that continuous exposure to Spiro[4.5]decan-8-one can lead to sustained upregulation of HIF target genes and prolonged cellular adaptation to hypoxia . The potential for degradation and loss of activity necessitates careful handling and storage.

Dosage Effects in Animal Models

The effects of Spiro[4.5]decan-8-one vary with different dosages in animal models. At lower doses, the compound effectively stabilizes HIF proteins and induces the expression of hypoxia-responsive genes without significant adverse effects . At higher doses, Spiro[4.5]decan-8-one may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Spiro[4.5]decan-8-one is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as PHDs and influences the levels of metabolites like 2-oxoglutarate . By inhibiting PHD activity, the compound shifts cellular metabolism towards glycolysis and away from oxidative phosphorylation, reflecting a metabolic adaptation to low oxygen availability. This shift in metabolic flux is crucial for cell survival under hypoxic conditions.

Transport and Distribution

Within cells and tissues, Spiro[4.5]decan-8-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.

Subcellular Localization

Spiro[4.5]decan-8-one primarily localizes to the cytoplasm and nucleus, where it interacts with PHD enzymes and HIF proteins . The compound’s subcellular localization is directed by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing Spiro[4.5]decan-8-one to specific cellular compartments, enhancing its efficacy in stabilizing HIF proteins and modulating gene expression.

Propriétés

IUPAC Name |

spiro[4.5]decan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIGHSFWYLVBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562376 | |

| Record name | Spiro[4.5]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-35-4 | |

| Record name | Spiro[4.5]decan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.5]decan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

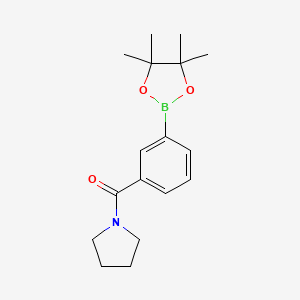

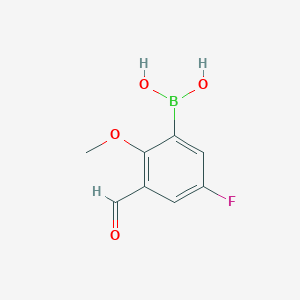

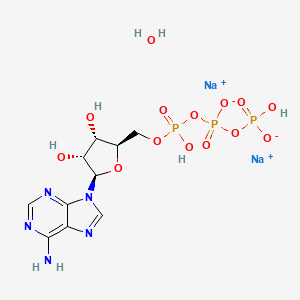

Feasible Synthetic Routes

Q1: What is a green chemistry approach to synthesizing arylidene-substituted Spiro[4.5]decan-8-one derivatives?

A1: A recent study [] highlights a green chemistry approach for synthesizing arylidene-substituted Spiro[4.5]decan-8-one derivatives. This method utilizes a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation. This approach is considered environmentally friendly due to the use of water as a solvent and microwave irradiation as the energy source. It also boasts several advantages such as short reaction times, high yields, cost-effectiveness, simple operation, and broad applicability.

Q2: Can Spiro[4.5]decan-8-one be used as a starting material for the synthesis of more complex molecules?

A2: Yes, Spiro[4.5]decan-8-one can act as a scaffold for building complex molecules. Research [] demonstrates its use in the Fischer indole synthesis. Reacting Spiro[4.5]decan-8-one with phenylhydrazines yields spiro (cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles. This exemplifies the potential of Spiro[4.5]decan-8-one as a building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)